N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lilly-51641 involves the reaction of 2-chlorophenol with ethylene oxide to form 2-chlorophenoxyethanol. This intermediate is then reacted with cyclopropylamine to yield N-[2-chlorophenoxyethyl]-cyclopropylamine. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Lilly-51641 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Lilly-51641 primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding phenolic compounds .
Scientific Research Applications
Lilly-51641 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of monoamine oxidase in neurotransmitter metabolism and its impact on neurological functions.
Medicine: Investigated for its potential therapeutic effects in treating depression and schizophrenia by modulating monoamine levels in the brain.
Mechanism of Action
Lilly-51641 exerts its effects by selectively inhibiting Type A monoamine oxidase. This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated monoamine levels are associated with improved mood and reduced symptoms of depression and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Clorgyline: Another selective inhibitor of Type A monoamine oxidase, used in research for its antidepressant properties.
Harmaline: A naturally occurring monoamine oxidase inhibitor with psychoactive properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used clinically to treat depression.
Uniqueness of Lilly-51641
Lilly-51641 is unique due to its high selectivity for Type A monoamine oxidase and its oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications, as it can be administered orally and specifically target Type A monoamine oxidase without affecting Type B monoamine oxidase .
Properties
CAS No. |
5388-85-2 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
MUWKAPGYHBLRER-UHFFFAOYSA-N |
SMILES |
C1CC1NCCOC2=CC=CC=C2Cl |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
5388-85-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5388-82-9 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 51641 Lilly 51641monohydrochloride Lilly-51641 LY 51641 N-((beta-chlorophenoxy)ethyl)cyclopropylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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